2-Chlorophenothiazine

Photochemistry Transient Absorption Spectroscopy Radical Cation Dynamics

2-Chlorophenothiazine (CAS 92-39-7) is the irreplaceable intermediate for cost-efficient chlorpromazine hydrochloride and perphenazine API manufacture. The 2-position chlorine serves as an essential reactive handle enabling 1-alkyl/1-aryl functionalization via a 1,2-didehydrophenothiazine intermediate—a pathway inaccessible to unsubstituted phenothiazine (CAS 92-84-2) or 1-chlorophenothiazine (CAS 40051-89-4). For photophysical research, it uniquely generates a phenothiazinyl radical upon photoexcitation. Procurement requires ≥99% HPLC purity with batch-specific COA to ensure reproducibility in sensitive organometallic and cross-coupling reactions.

Molecular Formula C12H8ClNS
Molecular Weight 233.72 g/mol
CAS No. 92-39-7
Cat. No. B030676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenothiazine
CAS92-39-7
Synonyms2-Chloro-10H-phenothiazine;  NSC 170953;  NSC 17469;  NSC 67188; 
Molecular FormulaC12H8ClNS
Molecular Weight233.72 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)Cl
InChIInChI=1S/C12H8ClNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H
InChIKeyKFZGLJSYQXZIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorophenothiazine (CAS 92-39-7): Critical Pharmaceutical Intermediate for Antipsychotic API Synthesis


2-Chlorophenothiazine (CAS 92-39-7, molecular formula C₁₂H₈ClNS, molecular weight 233.72) is a heterocyclic compound belonging to the phenothiazine class, characterized by a chlorine atom substituted at the 2-position of the tricyclic phenothiazine ring system [1]. It is a foundational intermediate for synthesizing first-generation phenothiazine antipsychotics, including chlorpromazine and perphenazine . The compound exhibits specific physicochemical properties, including a melting point of 197–202°C and limited aqueous solubility [1], and it is known to undergo photoinduced dechlorination [2]. As a chlorinated phenothiazine derivative, it serves as a strategic synthetic handle for further functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions [3].

Why 2-Chlorophenothiazine (CAS 92-39-7) Cannot Be Replaced by Unsubstituted Phenothiazine or Other Chlorinated Isomers


While phenothiazine serves as the core scaffold for numerous bioactive molecules, the specific substitution pattern and halogen identity dramatically alter both the synthetic utility and the physicochemical properties of the resulting intermediates. Unsubstituted phenothiazine (CAS 92-84-2) lacks the chlorine atom at the 2-position, which in 2-chlorophenothiazine acts as an essential reactive handle for downstream functionalization via cross-coupling reactions [1]. This absence precludes its direct use in the same synthetic routes without additional, often lower-yielding, halogenation steps. Furthermore, regioisomers such as 1-chlorophenothiazine (CAS 40051-89-4) exhibit divergent chemical reactivity. Studies show that 1-chlorophenothiazine undergoes preferential metallation at the 9-position rather than forming the 1,2-didehydrophenothiazine intermediate crucial for 1-alkylation, a reaction pathway readily accessible from 2-chlorophenothiazine [1]. Additionally, the chlorine atom in 2-chlorophenothiazine directly influences its photophysical and photochemical behavior compared to the unsubstituted parent, as evidenced by distinct transient absorption spectra and photoinduced dechlorination pathways [2]. These fundamental differences in reactivity and stability render simple in-class substitution non-viable for applications requiring the precise chemical behavior of 2-chlorophenothiazine.

Quantitative Differentiation of 2-Chlorophenothiazine (CAS 92-39-7): Head-to-Head Comparisons Against Key Analogs


Divergent Photochemical Behavior: 2-Chlorophenothiazine vs. Unsubstituted Phenothiazine in Transient Absorption

In a direct head-to-head photochemical study, 2-chlorophenothiazine exhibited a unique transient absorption band at 556 nm upon photoexcitation of its cation radical. This transient was attributed to the generation of a phenothiazinyl radical via photoinduced dechlorination. Crucially, this 556 nm transient was not observed in the absorption spectrum of unsubstituted phenothiazine under identical experimental conditions [1]. This demonstrates a distinct and quantifiable photochemical pathway for 2-chlorophenothiazine that is absent in the parent compound.

Photochemistry Transient Absorption Spectroscopy Radical Cation Dynamics

Regioselectivity in Lithiation: Divergent Reactivity of 2-Chlorophenothiazine vs. 1-Chlorophenothiazine

A comparative study on the reactivity of chlorophenothiazine isomers with organolithium reagents revealed a stark difference in regioselectivity. Reaction of 2-chlorophenothiazine with an excess of s-butyl-lithium led to the formation of a 1,2-didehydrophenothiazine intermediate, enabling 1-substitution. In contrast, the reaction of 1-chlorophenothiazine with s-butyl-lithium resulted in preferential metallation at the 9-position, leading to a different product outcome [1]. This data provides direct evidence that the position of the chlorine substituent dictates the site of deprotonation and subsequent reaction pathway.

Organometallic Chemistry Regioselective Lithiation Heterocycle Functionalization

Enhanced Efficiency in N-Alkylation: 2-Chlorophenothiazine vs. Phenothiazine Under Phase Transfer Catalysis

In a comparative study of N-alkylation using phase transfer catalysis (PTC), the behavior of 2-chlorophenothiazine was evaluated alongside unsubstituted phenothiazine. The study reported the development of very mild reaction conditions for the N-alkylation of both title compounds [1]. Of special interest was the high-yield synthesis of N-(3-chloropropyl)-2-chlorophenothiazine, a key intermediate for chlorpromazine, using the optimized PTC method. While both compounds were studied, the resulting N-(3-chloropropyl) derivative of 2-chlorophenothiazine is the direct precursor to the pharmaceutical API, underscoring the practical utility of the chlorinated intermediate.

Phase Transfer Catalysis (PTC) Green Chemistry N-Alkylation Process Chemistry

Established Industrial Utility: 2-Chlorophenothiazine as the High-Purity Core for Chlorpromazine HCl Manufacture

The industrial relevance of 2-chlorophenothiazine is underscored by its central role in patented manufacturing processes for chlorpromazine hydrochloride, a widely used antipsychotic medication. A 2022 patent (CN113429366B) explicitly details a method using 2-chlorophenothiazine as the main ring raw material, reacting it with N,N-dimethyl-3-chloropropylamine [1]. The patent background states that conventional methods using 2-chlorophenothiazine with sodium hydroxide as a condensation agent typically achieve molar yields of only about 70% [1]. The patented improvement describes an alternative process aiming to overcome these limitations, thereby confirming 2-chlorophenothiazine as the established and required starting material for this economically significant API. Its availability in high purity (e.g., ≥99% by HPLC) is essential for meeting pharmaceutical quality standards .

Pharmaceutical Manufacturing API Synthesis Process Chemistry Chlorpromazine Hydrochloride

High-Value Application Scenarios for 2-Chlorophenothiazine (CAS 92-39-7) Based on Verifiable Differentiation


Large-Scale Synthesis of Phenothiazine Antipsychotic APIs (e.g., Chlorpromazine)

This is the primary industrial application. Procurement of high-purity 2-chlorophenothiazine (≥99% by HPLC) is essential for the cost-effective and efficient manufacture of chlorpromazine hydrochloride and related APIs. As evidenced by recent patents, the entire industrial process is centered around this intermediate, and its quality directly impacts the yield and purity of the final drug product [1]. Suppliers offering material with consistent lot-to-lot purity and validated analytical certificates (e.g., HPLC, GC) are critical partners in this supply chain .

Synthesis of 1-Substituted Phenothiazine Derivatives via Lithiation Chemistry

For medicinal chemistry and material science groups exploring the structure-activity relationship of phenothiazine-based compounds, 2-chlorophenothiazine is the required starting material for accessing 1-alkyl or 1-aryl substituted derivatives via a 1,2-didehydrophenothiazine intermediate [1]. This specific reactivity cannot be replicated with 1-chlorophenothiazine or unsubstituted phenothiazine, making 2-chlorophenothiazine a non-substitutable building block for this synthetic route. Researchers should prioritize vendors providing detailed specifications and batch analysis to ensure reproducibility of these sensitive organometallic reactions.

Photochemical Studies Requiring a Chlorinated Phenothiazine Chromophore with Unique Radical Behavior

In fundamental photophysical research, 2-chlorophenothiazine serves as a model compound to study the effects of halogen substitution on the excited-state dynamics of heterocycles. Its ability to generate a distinct phenothiazinyl radical upon photoexcitation, a behavior not observed in the parent phenothiazine, makes it a specific probe for investigating photoinduced electron transfer and dehalogenation mechanisms [1]. Scientists in this field require the compound for its unique, quantifiable photochemical signature, and cannot substitute it with the unsubstituted analog.

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